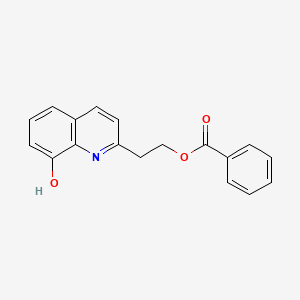

2-(8-Hydroxyquinolin-2-yl)ethyl benzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H15NO3 |

|---|---|

Molecular Weight |

293.3 g/mol |

IUPAC Name |

2-(8-hydroxyquinolin-2-yl)ethyl benzoate |

InChI |

InChI=1S/C18H15NO3/c20-16-8-4-7-13-9-10-15(19-17(13)16)11-12-22-18(21)14-5-2-1-3-6-14/h1-10,20H,11-12H2 |

InChI Key |

JOTJNWHLHIPPDL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCC2=NC3=C(C=CC=C3O)C=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 8 Hydroxyquinolin 2 Yl Ethyl Benzoate and Analogues

Directed Synthesis Approaches for 2-(8-Hydroxyquinolin-2-yl)ethyl benzoate (B1203000)

The construction of 2-(8-Hydroxyquinolin-2-yl)ethyl benzoate necessitates a carefully planned synthetic sequence. Key steps include the formation of the 8-hydroxyquinoline (B1678124) core, introduction of the ethyl benzoate moiety at the 2-position, and finally, esterification at the 8-hydroxy position. The order of these steps is crucial to avoid unwanted side reactions and to ensure high yields.

Esterification Reactions at the 8-Hydroxy Position of Quinoline (B57606) Scaffolds

The phenolic hydroxyl group at the 8-position of the quinoline ring can be selectively esterified to form the desired benzoate ester. scispace.com This transformation is typically achieved through O-acylation using benzoyl chloride in the presence of a base. The choice of base and solvent is critical to ensure the reaction proceeds efficiently and selectively.

A common method involves the use of a tertiary amine, such as triethylamine (B128534), in an aprotic solvent like acetonitrile. scispace.com The triethylamine acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

In cases where other reactive functional groups are present in the molecule, protection-deprotection strategies may be necessary to ensure that only the 8-hydroxy group is acylated. nih.govresearchgate.netresearchgate.net For instance, if other hydroxyl or amino groups are present, they can be protected with suitable protecting groups that are stable under the esterification conditions and can be selectively removed later.

Table 1: Conditions for Esterification of 8-Hydroxyquinoline Derivatives

| Acylating Agent | Base | Solvent | Temperature | Notes |

| Benzoyl chloride | Triethylamine | Acetonitrile | Room Temperature | A clean reaction profile and straightforward procedure. scispace.com |

| Acetyl chloride | - | Nitrobenzene | - | Friedel-Crafts acetylation can occur as a side reaction. researchgate.net |

Strategies for Introducing the Ethyl Benzoate Moiety at the 2-Position

One such approach is a modification of the Perkin reaction. This involves the condensation of 2-methyl-8-hydroxyquinoline with an aldehyde-substituted benzoate ester, such as 4-formyl-methylbenzoate, in the presence of acetic anhydride. mdpi.com This reaction yields a vinyl-bridged intermediate, specifically methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate.

The subsequent and crucial step is the selective reduction of the carbon-carbon double bond of the vinyl group to an ethyl group without affecting the aromatic rings or the ester functionality. Catalytic hydrogenation is a well-established method for this transformation. mdpi.comspbu.rursc.orgmdpi.comresearchgate.netdaneshyari.com The use of a palladium on carbon (Pd/C) catalyst with molecular hydrogen (H₂) under mild conditions is a common and effective approach. spbu.rursc.orgmdpi.com

Alternatively, diimide (N₂H₂) reduction offers a metal-free method for the selective reduction of non-polar carbon-carbon double bonds. organic-chemistry.orgwikipedia.orgorganicreactions.orgyoutube.comnih.gov Diimide can be generated in situ from precursors like hydrazine (B178648) and an oxidizing agent, or from the decomposition of azodicarboxylates. wikipedia.orgorganicreactions.org This method is often compatible with a wide range of functional groups. wikipedia.org

Table 2: Proposed Synthetic Sequence for 2-Position Functionalization

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Perkin Reaction | 2-methyl-8-hydroxyquinoline, 4-formyl-methylbenzoate, Acetic Anhydride, heat | Methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate |

| 2 | Reduction | H₂/Pd-C or Diimide (e.g., from hydrazine and H₂O₂) | This compound |

Multicomponent Reaction Pathways for Related 8-Hydroxyquinoline Derivatives (e.g., Betti Reaction)

Multicomponent reactions (MCRs) are highly efficient processes that allow for the synthesis of complex molecules in a single step from three or more starting materials. daneshyari.com For the synthesis of 8-hydroxyquinoline derivatives, the Betti reaction is a notable example. organic-chemistry.orgrsc.org This reaction involves the condensation of 8-hydroxyquinoline, an aldehyde, and a primary or secondary amine to yield 7-aminoalkyl-8-hydroxyquinoline derivatives. organic-chemistry.orgrsc.org

While the Betti reaction does not directly yield the target compound, it is a powerful tool for creating a library of substituted 8-hydroxyquinoline analogues by varying the aldehyde and amine components. This approach highlights the versatility of the 8-hydroxyquinoline scaffold for generating molecular diversity.

Precursor Chemistry and Intermediate Derivatization in 8-Hydroxyquinoline Synthesis

The synthesis of the core 8-hydroxyquinoline structure is a foundational aspect of producing its derivatives. Several classic named reactions are employed for this purpose, each starting from different precursors.

The Skraup synthesis is a widely used method that involves the reaction of an aniline (B41778) (in this case, o-aminophenol) with glycerol, sulfuric acid, and an oxidizing agent (such as the nitro compound corresponding to the aniline).

The Friedlander synthesis offers an alternative route, involving the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive methylene (B1212753) group (e.g., acetaldehyde (B116499) or a ketone with an α-methylene group).

The Doebner-von Miller reaction is another variation that utilizes an α,β-unsaturated carbonyl compound reacting with an aniline.

These methods provide access to the fundamental 8-hydroxyquinoline skeleton, which can then be further functionalized. For the synthesis of this compound, a precursor such as 2-methyl-8-hydroxyquinoline is required, which can be synthesized through these established methods using appropriate starting materials.

Green Chemistry Principles and Optimized Reaction Conditions in the Synthesis of Quinoline-Based Esters

The principles of green chemistry are increasingly being applied to the synthesis of quinoline derivatives to reduce environmental impact and improve efficiency. Key areas of focus include the use of greener solvents, alternative energy sources, and catalytic methods.

For the synthesis of quinoline-based esters, several green approaches can be considered:

Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids.

Catalysis: Employing catalysts to improve reaction rates and selectivity, thereby reducing energy consumption and waste. This includes the use of heterogeneous catalysts that can be easily recovered and reused. mdpi.comrsc.orgmdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions, such as the Betti reaction, are excellent examples of atom-economical processes. daneshyari.com

Energy Efficiency: Utilizing microwave or ultrasound irradiation as alternative energy sources can often reduce reaction times and energy consumption compared to conventional heating.

By integrating these principles, the synthesis of this compound and its analogues can be made more sustainable and efficient.

Advanced Structural Elucidation and Conformational Analysis of 2 8 Hydroxyquinolin 2 Yl Ethyl Benzoate

Single Crystal X-ray Diffraction Studies for Molecular Geometry and Crystal Packing

Single crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a complete crystallographic analysis for 2-(8-hydroxyquinolin-2-yl)ethyl benzoate (B1203000) is not publicly available, extensive studies on closely related 8-hydroxyquinoline (B1678124) derivatives, such as 2-[(8-Hydroxyquinolin-5-yl)methoxy]ethyl acrylate, provide significant insights into the expected molecular geometry and crystal packing.

Table 1: Representative Crystallographic Data for a Related 8-Hydroxyquinoline Derivative

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.5271 (4) |

| b (Å) | 12.1573 (13) |

| c (Å) | 12.6900 (11) |

| α (°) | 84.100 (3) |

| β (°) | 83.393 (2) |

| γ (°) | 87.628 (3) |

| Volume (ų) | 689.80 (11) |

| Z | 2 |

Data from a study on 2-[(8-Hydroxyquinolin-5-yl)methoxy]ethyl acrylate, a structurally similar compound. researchgate.net

Detailed Spectroscopic Analysis for Advanced Structural Confirmation

Spectroscopic methods are essential for confirming the structure of 2-(8-Hydroxyquinolin-2-yl)ethyl benzoate and understanding the electronic environment of its atoms and the nature of its chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes and Specific Bond Analysis

FT-IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. The spectrum of this compound is expected to show a combination of characteristic peaks from the 8-hydroxyquinoline and ethyl benzoate moieties.

A broad absorption band is anticipated in the 3200-3500 cm⁻¹ region, corresponding to the O-H stretching vibration of the phenolic hydroxyl group. researchgate.net The presence of the ester group will be clearly indicated by a strong C=O stretching vibration, typically appearing in the 1715-1730 cm⁻¹ range for an aromatic ester. orgchemboulder.com The C-O stretching vibrations of the ester group are expected to produce two or more bands in the 1300-1000 cm⁻¹ region. orgchemboulder.com Vibrations associated with the aromatic rings (both quinoline (B57606) and benzene) will result in multiple sharp peaks between 1400 and 1600 cm⁻¹ due to C=C and C=N stretching. researchgate.netresearchgate.net

Table 2: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200-3500 | O-H stretch | Phenolic Hydroxyl |

| ~3050 | C-H stretch | Aromatic |

| ~2950 | C-H stretch | Aliphatic (ethyl) |

| 1715-1730 | C=O stretch | Ester Carbonyl |

| 1400-1600 | C=C and C=N stretch | Aromatic Rings |

| 1250-1300 | C-O stretch (asymmetric) | Ester |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Insights and Proton/Carbon Environments

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the aromatic protons on the quinoline and benzoate rings, as well as the aliphatic protons of the ethyl bridge. The protons on the 8-hydroxyquinoline ring typically appear in the 7.0-8.9 ppm range. nih.gov The protons on the benzoate ring will also be in the aromatic region, likely between 7.4 and 8.1 ppm. The two methylene (B1212753) groups (-CH₂-) of the ethyl bridge will appear as two distinct triplets in the upfield region, typically between 3.0 and 4.8 ppm, due to spin-spin coupling with each other. The phenolic OH proton signal can be broad and its chemical shift is dependent on solvent and concentration.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Quinoline Aromatic Protons | 7.0 - 8.9 | Multiplets/Doublets |

| Benzoate Aromatic Protons | 7.4 - 8.1 | Multiplets/Doublets |

| -O-CH₂- (ethyl) | 4.4 - 4.8 | Triplet |

| -Quinoline-CH₂- (ethyl) | 3.2 - 3.6 | Triplet |

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule. The ester carbonyl carbon (C=O) is expected to have a characteristic signal in the downfield region, around 165-170 ppm. nih.gov The aromatic carbons of both the quinoline and benzene rings will resonate in the 110-155 ppm range. nih.gov The carbon attached to the phenolic oxygen (C-OH) on the quinoline ring will be found at the lower end of this aromatic range. The two aliphatic carbons of the ethyl bridge will appear in the upfield region of the spectrum, typically between 25 and 70 ppm.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | 165 - 170 |

| Aromatic Carbons (Quinoline/Benzene) | 110 - 155 |

| Aliphatic -O-CH₂- | 60 - 70 |

Conformational Analysis and Intramolecular Interactions

The conformation of this compound is significantly influenced by intramolecular interactions, most notably a strong hydrogen bond. A persistent feature of 8-hydroxyquinoline and its derivatives is the formation of an intramolecular hydrogen bond between the phenolic hydrogen of the hydroxyl group at the 8-position and the nitrogen atom of the quinoline ring. nih.govnih.gov

Computational Chemistry and Theoretical Investigations of 2 8 Hydroxyquinolin 2 Yl Ethyl Benzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) serves as a powerful tool to unravel the intricate electronic structure and molecular properties of 2-(8-Hydroxyquinolin-2-yl)ethyl benzoate (B1203000). By employing DFT calculations, researchers can model the molecule's geometry, energy, and the distribution of its electrons, offering a foundational understanding of its chemical characteristics.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Energy Gaps

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides a measure of the molecule's stability and its ability to participate in electronic transitions.

For a related compound, Quinolin-8-yl-2-hydroxybenzoate, DFT calculations at the B3LYP/6-311+(d,p) level of theory have been performed to determine these parameters. researchgate.net Analysis of the FMOs reveals the distribution of electron density, with the HOMO typically localized on the electron-donating portions of the molecule and the LUMO on the electron-accepting regions. A smaller HOMO-LUMO gap generally indicates a higher reactivity and a greater ease of electronic excitation. mdpi.com

| Parameter | Energy (eV) |

|---|---|

| EHOMO | - |

| ELUMO | - |

| Energy Gap (ΔE) | - |

Data for the specific compound 2-(8-Hydroxyquinolin-2-yl)ethyl benzoate is not available in the provided search results. The table is a template for such data.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactive sites. The MEP map displays regions of varying electrostatic potential on the molecular surface, with red indicating areas of high electron density (electronegative) and blue representing areas of low electron density (electropositive). These maps are instrumental in identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov For instance, the negative potential regions, rich in electrons, are prone to attack by electrophiles, while the positive potential regions are targets for nucleophiles.

Natural Bond Orbital (NBO) Analysis for Hyper-conjugation and Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It allows for the investigation of hyper-conjugative interactions, which involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. These interactions contribute significantly to the stability of the molecule. Furthermore, NBO analysis can quantify intramolecular charge transfer (ICT), revealing how charge is redistributed between different parts of the molecule. The stabilization energies associated with these interactions can be calculated to assess their significance. smolecule.com

Solvatochromic Studies and Solute-Solvent Interactions

Solvatochromism refers to the change in a substance's color, or more broadly, its absorption or emission spectra, when dissolved in different solvents. Theoretical studies on the solvatochromic behavior of related quinoline (B57606) derivatives have been conducted to understand the nature of solute-solvent interactions. researchgate.net By employing computational models such as the Polarizable Continuum Model (PCM), it is possible to simulate the effect of different solvent environments on the electronic transitions of the molecule. These studies help in elucidating how solvent polarity and specific interactions, like hydrogen bonding, influence the absorption and fluorescence spectra, providing insights into the molecule's behavior in solution. researchgate.net

Non-Linear Optical (NLO) Properties Prediction and Quantum Chemical Parameters

Non-linear optical (NLO) materials have garnered significant interest due to their potential applications in photonics and optoelectronics. Computational chemistry offers a powerful avenue for the prediction of NLO properties of molecules. By calculating quantum chemical parameters such as polarizability (α) and first-order hyperpolarizability (β), it is possible to assess a molecule's potential as an NLO material. researchgate.net DFT calculations have been successfully employed to predict these properties for various organic molecules. researchgate.net A large hyperpolarizability value is a key indicator of a strong NLO response. These theoretical predictions can guide the design and synthesis of new materials with enhanced NLO properties.

| Parameter | Value (a.u.) |

|---|---|

| αtotal | - |

| βtotal | - |

Data for the specific compound this compound is not available in the provided search results. The table is a template for such data.

Theoretical Prediction of Vibrational Spectra and Comparison with Experimental Data

Theoretical calculations of vibrational spectra, such as infrared (IR) and Raman spectra, provide a powerful tool for the structural characterization of molecules. By employing DFT methods, it is possible to compute the vibrational frequencies and intensities of a molecule in its ground state. These calculated spectra can then be compared with experimentally obtained data. Such a comparison allows for a detailed assignment of the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. This synergy between theoretical and experimental spectroscopy is crucial for confirming the molecular structure and understanding the vibrational dynamics of the compound.

Coordination Chemistry of 2 8 Hydroxyquinolin 2 Yl Ethyl Benzoate As a Ligand

Metal Complexation Behavior with Transition and Main Group Metal Ions

8-Hydroxyquinoline (B1678124) and its derivatives are renowned for their capacity to form stable complexes with a wide array of metal ions. researchgate.net This includes transition metals such as copper(II), zinc(II), nickel(II), cobalt(II), and iron(III), as well as main group metal ions like aluminum(III) and gallium(III). acs.orgpjmhsonline.com The fundamental interaction involves the deprotonation of the phenolic hydroxyl group and subsequent coordination of both the resulting phenolate oxygen and the quinoline (B57606) nitrogen to the metal center, forming a stable five-membered chelate ring. researchgate.netscispace.com

The formation of these complexes is often rapid and can occur at room temperature. researchgate.net The stoichiometry of the resulting complexes typically depends on the coordination number of the metal ion. For instance, six-coordinate metal ions like Al(III) and Cr(III) often form tris-complexes (ML₃), adopting a propeller-like octahedral geometry. nih.gov Four-coordinate metals may form bis-complexes (ML₂). scispace.com

The primary and most dominant chelation mode of the 8-hydroxyquinoline framework is as a monoprotic bidentate ligand. researchgate.netmdpi.com The deprotonation of the hydroxyl group at the 8-position creates an anionic oxygen donor, which, in conjunction with the neutral nitrogen atom of the quinoline ring, forms a robust N,O-donor set. scispace.com This bidentate chelation results in the formation of a thermodynamically stable five-membered ring with the metal ion. This N,O-chelation is the anticipated binding mode for 2-(8-Hydroxyquinolin-2-yl)ethyl benzoate (B1203000).

The ester group within the ethyl benzoate substituent is generally not expected to participate directly in coordination, especially when the primary N,O-chelation of the 8-hydroxyquinoline core is so favorable. The carbonyl oxygen of the ester is a potential donor site, but its involvement would require the formation of a much larger and sterically hindered chelate ring, which is energetically less favorable than the formation of multiple five-membered rings with separate ligands. Therefore, the ligand is expected to function exclusively as a bidentate chelator.

Substituents on the 8-hydroxyquinoline ring can significantly impact the properties of the resulting metal complexes, including their geometry, stability, and photophysical characteristics. nih.gov A substituent at the 2-position, such as the ethyl benzoate group, is positioned adjacent to the coordinating nitrogen atom and is expected to exert a notable steric influence on the coordination sphere of the metal center.

This steric hindrance can affect the number of ligands that can fit around a metal ion and can distort the resulting coordination geometry. For a six-coordinate metal ion that would typically form a regular octahedral complex with unsubstituted 8-hydroxyquinoline (e.g., AlQ₃), the presence of the bulky ethyl benzoate group at the 2-position on each of the three ligands could force a distortion from ideal octahedral geometry. This can lead to the preferential formation of either the meridional (mer) or facial (fac) isomer. In many substituted 8-hydroxyquinolinate complexes, the mer-isomer is often observed, as it can better accommodate bulky substituents. nih.gov For square planar complexes, such as those with Pd(II), the steric bulk could influence the planarity of the complex. pjmhsonline.com

Furthermore, the electronic nature of the ethyl benzoate group, while not directly conjugated to the quinoline ring system, could have a minor inductive effect on the basicity of the coordinating nitrogen, potentially modulating the stability of the metal-ligand bond.

Structural Characterization of Metal Complexes via X-ray Diffraction and Advanced Spectroscopy

The definitive determination of the structure of metal complexes relies on a combination of analytical techniques, with single-crystal X-ray diffraction being the most powerful tool for elucidating solid-state structures. For complexes of 8-hydroxyquinoline derivatives, X-ray diffraction studies provide precise information on bond lengths, bond angles, coordination geometry (e.g., distorted octahedral, square planar), and intermolecular interactions like π-π stacking. acs.orgnih.govnih.gov For instance, chromium(III) complexes with 2-substituted 8-hydroxyquinolines have been shown to adopt a distorted octahedral geometry. nih.gov

A suite of spectroscopic methods is used to characterize these complexes in both solid and solution states:

Infrared (IR) Spectroscopy : The formation of a metal complex can be monitored by changes in the IR spectrum. A key indicator is the shift or disappearance of the broad O-H stretching band of the free ligand and shifts in the C-N and C-O stretching frequencies upon coordination to the metal.

UV-Visible (UV-Vis) Spectroscopy : Complexation typically leads to significant changes in the electronic absorption spectra. Bathochromic (red) or hypsochromic (blue) shifts of the ligand-based π-π* and n-π* transitions are observed, and new charge-transfer bands (ligand-to-metal or metal-to-ligand) may appear. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic metal complexes (e.g., Al³⁺, Zn²⁺), ¹H and ¹³C NMR spectroscopy can confirm the coordination mode by observing shifts in the signals of protons and carbons near the binding sites.

Mass Spectrometry (MS) : Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to confirm the composition and stoichiometry of the complexes in solution. nih.gov

Fluorescence Spectroscopy : 8-hydroxyquinoline itself is weakly fluorescent, but its metal complexes, particularly with ions like Al³⁺ and Zn²⁺, often exhibit strong fluorescence. scispace.com This enhancement is attributed to increased molecular rigidity and chelation-enhanced fluorescence (CHEF) effects, making it a useful tool for studying complex formation.

Thermodynamic and Kinetic Aspects of Metal-Ligand Binding

The binding of 8-hydroxyquinoline derivatives to metal ions is typically a thermodynamically favorable process, leading to the formation of stable complexes. The stability of these complexes is quantified by their formation constants (or stability constants, K) and is influenced by factors such as the nature of the metal ion, the ligand structure, and solvent conditions.

Spectrophotometric or potentiometric titrations are common methods used to determine the protonation constants (pKa) of the ligand and the formation constants of the resulting metal complexes. acs.org Studies on similar 8-hydroxyquinoline Schiff base ligands with Cu(II) and Zn(II) have shown that Cu(II) complexes are generally more stable than their Zn(II) counterparts, which is consistent with the Irving-Williams series. acs.org The kinetics of complex formation are generally fast, with chelation occurring rapidly upon mixing the ligand and metal salt solutions. researchgate.net

Below is a table of representative stability constant data for complexes formed with 8-hydroxyquinoline and a related derivative to illustrate typical values.

| Metal Ion | Ligand | Log β₂ (ML₂) | Conditions |

| Cu²⁺ | 8-Hydroxyquinoline | 26.2 | 50% dioxane, 25 °C |

| Zn²⁺ | 8-Hydroxyquinoline | 17.5 | 50% dioxane, 25 °C |

| Ni²⁺ | 8-Hydroxyquinoline | 20.3 | 50% dioxane, 25 °C |

| Cu²⁺ | 8-Hydroxyquinoline Schiff Base (L1) | 21.01 | Methanol/Water, 25 °C |

| Zn²⁺ | 8-Hydroxyquinoline Schiff Base (L1) | 16.59 | Methanol/Water, 25 °C |

This table is generated for illustrative purposes based on data for 8-hydroxyquinoline and its derivatives.

Theoretical Modeling of Metal-Ligand Interactions and Complex Stability

While specific theoretical studies on 2-(8-Hydroxyquinolin-2-yl)ethyl benzoate were not found, computational methods such as Density Functional Theory (DFT) are powerful tools for modeling the properties of 8-hydroxyquinoline-based metal complexes. These theoretical models provide deep insights into aspects that can be challenging to probe experimentally.

Typical applications of theoretical modeling in this context include:

Geometry Optimization : Predicting the most stable three-dimensional structure of the metal complex, including bond lengths and angles, and determining the relative stability of different isomers (e.g., mer vs. fac).

Electronic Structure Analysis : Calculating the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO). This information is crucial for understanding the electronic transitions observed in UV-Vis spectra and predicting the photophysical properties of the complexes.

Binding Energy Calculation : Estimating the thermodynamic stability of the metal-ligand bond. These calculations can be used to compare the stability of complexes with different metal ions or different ligands, corroborating experimental data on formation constants.

Spectroscopic Prediction : Simulating IR, UV-Vis, and NMR spectra to aid in the interpretation of experimental data and confirm structural assignments.

For a complex of this compound, theoretical modeling could be particularly useful for quantifying the steric strain introduced by the 2-position substituent and predicting its precise impact on the coordination geometry.

Mechanistic Insights into the Biological Activity of 2 8 Hydroxyquinolin 2 Yl Ethyl Benzoate and Its Analogues

Molecular Mechanisms of Enzyme Modulation by 8-Hydroxyquinoline (B1678124) Esters

The ability of 8-hydroxyquinoline esters and their analogues to modulate the activity of various enzymes is a key aspect of their biological function. This modulation is often achieved through direct inhibition of the enzyme's active site or through allosteric interactions.

Investigation of Enzyme Inhibition Profiles (e.g., Rce1 Protease, Lipoxygenases, Cholinesterases, Matrix Metalloproteinases)

Research has shown that 8-hydroxyquinoline derivatives can inhibit a range of enzymes implicated in various diseases.

Rce1 Protease: Ras-converting enzyme 1 (Rce1) is a crucial enzyme in the post-translational modification of Ras proteins, which are involved in cell signaling pathways that regulate cell proliferation and apoptosis. nih.govnih.gov Dysregulation of Ras is a hallmark of many cancers, making Rce1 an attractive therapeutic target. nih.govnih.gov A number of 8-hydroxyquinoline-based compounds have been identified as inhibitors of Rce1 protease. nih.govcarnegiescience.edu These inhibitors have been shown to reduce Rce1 activity in vitro and induce the mislocalization of Ras from the plasma membrane in human cancer cells, a phenotype similar to that observed with siRNA knockdowns of Rce1. nih.govnih.gov

Lipoxygenases: While direct studies on 2-(8-Hydroxyquinolin-2-yl)ethyl benzoate (B1203000) are limited, the broader class of 8-hydroxyquinoline derivatives has been investigated for their anti-inflammatory properties, which can be linked to the inhibition of enzymes like lipoxygenases.

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary strategy in the management of Alzheimer's disease. nih.govdergipark.org.tr Several novel 8-hydroxyquinoline derivatives, including esters, have been synthesized and shown to be potent inhibitors of both AChE and BuChE. nih.govdergipark.org.tr For instance, some hybrid compounds of 8-hydroxyquinoline and coumarin have exhibited IC50 values in the micromolar range for both enzymes. nih.gov Similarly, new hybrid compounds combining the structural features of donepezil and clioquinol have been found to selectively target human butyrylcholinesterase at micromolar concentrations. nih.gov

Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their overexpression is associated with cancer invasion and metastasis. nih.govnih.govresearchgate.net The metal-binding property of 8-hydroxyquinoline makes it a promising scaffold for the design of MMP inhibitors. nih.govresearchgate.netescholarship.org Several series of 8-hydroxyquinoline derivatives have been designed and synthesized as potent inhibitors of MMP-2 and MMP-9, with some compounds displaying IC50 values at the submicromolar level. nih.govresearchgate.net These compounds have also demonstrated anti-proliferative, anti-invasive, and anti-angiogenesis activity in cancer cell lines. nih.govresearchgate.net

| Enzyme | 8-Hydroxyquinoline Analogue | Inhibitory Activity (IC50) |

|---|---|---|

| Rce1 Protease | NSC1011 Analogues | Varies, with some in the low micromolar range |

| Acetylcholinesterase (AChE) | 8-HQ-Coumarin Hybrids | 8.80 - 26.50 µM |

| Butyrylcholinesterase (BuChE) | 8-HQ-Coumarin Hybrids | 8.80 - 26.50 µM |

| Matrix Metalloproteinase-2 (MMP-2) | Substituted 8-Hydroxyquinolines (e.g., 5e, 5h) | Submicromolar range |

| Matrix Metalloproteinase-9 (MMP-9) | Substituted 8-Hydroxyquinolines (e.g., 5e, 5h) | Submicromolar range |

Role in Metal Ion Homeostasis and Chelation in Biological Systems

The ability of 8-hydroxyquinoline and its derivatives to chelate metal ions is a fundamental aspect of their biological activity. tandfonline.comnih.govscispace.com This property allows them to influence the homeostasis of essential and toxic metals in biological systems.

Interactions with Essential and Toxic Metal Ions (e.g., Cu(II), Zn(II), Al(III), Pb(II))

8-Hydroxyquinoline is a potent, lipophilic metal chelator that forms stable complexes with a wide range of metal ions. scispace.com The proximity of the hydroxyl group to the heterocyclic nitrogen atom allows for the formation of bidentate chelate complexes. scispace.com

Copper (Cu(II)) and Zinc (Zn(II)): These are essential trace elements, but their dysregulation is implicated in several neurodegenerative diseases, such as Alzheimer's disease. tandfonline.comnih.govmdpi.com 8-Hydroxyquinoline derivatives, such as clioquinol and PBT2, have been developed to selectively chelate Cu(II) and Zn(II), thereby restoring their homeostasis. tandfonline.comnih.govmdpi.com The formation of these metal complexes can prevent the participation of these ions in detrimental biological processes. tandfonline.commdpi.com

Aluminum (Al(III)): 8-Hydroxyquinoline derivatives are also known to chelate Al(III). scispace.com This is significant as aluminum is a known neurotoxin.

Lead (Pb(II)): The chelating properties of 8-hydroxyquinoline derivatives also extend to toxic heavy metals like lead, suggesting a potential role in chelation therapy. researchgate.net

Mechanisms of Metal-Mediated Modulations of Biomolecular Processes (e.g., Amyloid-β Aggregation, Oxidative Stress Pathways)

The metal-chelating ability of 8-hydroxyquinoline esters and their analogues directly influences their therapeutic effects in diseases characterized by metal dyshomeostasis.

Amyloid-β Aggregation: In Alzheimer's disease, the aggregation of amyloid-β (Aβ) peptides into neurotoxic plaques is a key pathological feature. mdpi.comnih.gov Metal ions, particularly Cu(II) and Zn(II), are known to promote and stabilize these Aβ aggregates. nih.govscispace.commdpi.com 8-Hydroxyquinoline derivatives can inhibit both self-induced and metal-induced Aβ aggregation. nih.govmdpi.comnih.gov By chelating these metal ions, they can prevent the formation of Aβ plaques and even promote their disaggregation. google.com For example, a series of multitargeted 8-hydroxyquinoline derivatives have shown significant inhibitory effects against self-induced Aβ1-42 aggregation and are also able to inhibit Cu2+/Zn2+-induced Aβ1-42 aggregation. nih.gov

Oxidative Stress Pathways: The chelation of redox-active metal ions like copper and iron is also a key mechanism for mitigating oxidative stress. nih.govresearchgate.netmdpi.com These metal ions can catalyze the formation of highly reactive oxygen species (ROS) through Fenton-like reactions. researchgate.netmdpi.com By sequestering these ions, 8-hydroxyquinoline derivatives can prevent the generation of ROS and protect cells from oxidative damage. nih.govmdpi.com However, it is noteworthy that some copper complexes of 8-hydroxyquinoline derivatives can become redox-active and generate ROS, highlighting the complexity of their interactions in biological systems. nih.govresearchgate.net

Antioxidant Mechanisms and Reactive Oxygen Species Scavenging

Beyond their metal-chelating effects, 8-hydroxyquinoline derivatives also possess intrinsic antioxidant properties. nih.govnih.govmdpi.com

These compounds can directly scavenge reactive oxygen species, thereby protecting biomolecules from oxidative damage. nih.govmdpi.com The antioxidant capacity of these compounds has been demonstrated in various in vitro assays. nih.govnih.gov For example, certain novel 8-hydroxyquinoline derivatives have shown potent antioxidant properties, with some exhibiting high oxygen radical absorbance capacity (ORAC-FL) values. nih.gov The conjugation of 8-hydroxyquinoline with other molecules, such as trehalose, has been shown to result in synergistic effects, leading to superior antioxidant and anti-aggregant properties. unict.it The mechanism of their antioxidant activity is believed to involve the donation of a hydrogen atom from the hydroxyl group, thereby neutralizing free radicals. mdpi.com

Modulation of Cellular Pathways and Molecular Targets

The 8-hydroxyquinoline scaffold is a versatile pharmacophore that can be modified to interact with various cellular targets. rsc.org These interactions can lead to the modulation of critical cellular pathways, including those involved in drug resistance, receptor signaling, and DNA integrity.

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.gov P-gp functions as an efflux pump, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their efficacy. nih.govmdpi.com Certain 8-hydroxyquinoline derivatives have been investigated for their potential to reverse MDR by inhibiting P-gp.

One study reported the design and synthesis of an 8-hydroxyquinoline-proline hybrid, (S)-5-chloro-7-((proline-1-yl)methyl)8-hydroxyquinoline (HQCl-Pro), which demonstrated multidrug resistance reversal activity. nih.gov This compound was found to be more effective against drug-resistant Colo 320 adenocarcinoma cells compared to the drug-sensitive Colo 205 cells. rsc.orgnih.gov The study suggested that the CH2–N subunit at position 7 of the 8-hydroxyquinoline scaffold plays a crucial role in this collateral selectivity. rsc.org

Another quinoline (B57606) derivative, 8-(3-methoxybenzyloxy) quinoline-2-carbaldehyde, was shown to reverse MDR by inhibiting P-gp-mediated drug efflux in cancer cells. nih.gov This was evidenced by an increase in the intracellular accumulation of doxorubicin and calcein acetoxymethyl (a known P-gp substrate) in MDR cancer cells treated with the compound. nih.gov The combination of this quinoline derivative with doxorubicin resulted in a synergistic effect, highlighting its potential as a P-gp inhibitor. nih.gov

Table 1: Effects of 8-Hydroxyquinoline Analogues on P-glycoprotein and Multidrug Resistance

| Compound | Cell Line | Effect | Reference |

|---|---|---|---|

| (S)-5-chloro-7-((proline-1-yl)methyl)8-hydroxyquinoline | Colo 320 (drug-resistant) | Increased cytotoxicity compared to drug-sensitive cells | nih.gov |

The 8-hydroxyquinoline scaffold has also been explored for its ability to interact with G-protein coupled receptors, such as β2-adrenoceptors. β2-adrenoceptor agonists are crucial in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease, as they induce bronchodilation. researchgate.netbiolife-publisher.it

A series of novel β2-adrenoceptor agonists featuring a 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one moiety have been designed and synthesized. researchgate.net Two compounds from this series, 9g and (R)-18c, exhibited potent β2-adrenoceptor agonistic effects with high selectivity over β1-adrenoceptors. researchgate.net These compounds demonstrated EC50 values of 36 pM and 21 pM, respectively, and produced significant airway smooth muscle relaxant effects in in vitro models. researchgate.net

Conversely, other 8-hydroxyquinoline derivatives have been identified as antagonists for different receptors. For instance, clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) has been reported to act as a competitive alpha-1 (α1) adrenoceptor antagonist. nih.gov Additionally, studies have identified the 8-hydroxyquinoline scaffold as a potential blocker for the histamine H2 receptor. acs.org

Table 2: Receptor Interaction of 8-Hydroxyquinoline Analogues

| Compound/Analogue Class | Receptor | Activity | Reference |

|---|---|---|---|

| 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivatives | β2-adrenoceptor | Agonist | researchgate.net |

| Clioquinol | α1-adrenoceptor | Antagonist | nih.gov |

The planar structure of the quinoline ring system allows for interaction with DNA, a mechanism that is often exploited for anticancer drugs. rsc.org One of the primary modes of interaction is intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. nih.govmdpi.com This can disrupt DNA replication and transcription, leading to cytotoxicity.

Studies on sulfonamide-substituted 8-hydroxyquinoline derivatives and their transition metal complexes have shown that these compounds can bind to DNA. nih.govnih.gov Spectroscopic and gel electrophoresis measurements indicated that the complexes bind to DNA primarily through intercalation of the 8-hydroxyquinoline ligand into the DNA base pairs. nih.govnih.gov The binding efficacy was found to be higher for the metal complexes compared to the free ligands, with a copper complex showing the highest binding ability. nih.govnih.gov

The interaction of these compounds with DNA is a critical aspect of their potential antitumor activity, as many chemotherapeutic agents exert their effects by binding to DNA and inhibiting the growth of tumor cells. nih.gov

Inducement of Specific Cellular Responses (e.g., Mesenchymal Stem Cell Proliferation)

Beyond modulating specific pathways, 8-hydroxyquinoline derivatives have been shown to induce broader cellular responses, such as promoting the proliferation of certain cell types. nih.govnih.gov This has potential implications for regenerative medicine and tissue engineering.

A study evaluating a series of 8-hydroxyquinoline derivatives with different substitutions at the 2- or 5-position found that certain analogues could induce the proliferation of rat marrow-derived mesenchymal stem cells (rMSCs). nih.gov Specifically, compounds with vinyl-substituents at the 2-position of the 8-hydroxyquinoline ring were effective in promoting rMSC proliferation. nih.gov

Mesenchymal stem cells are promising for tissue repair due to their ability to differentiate into various cell types, including bone, muscle, and cartilage. researchgate.net The ability of 8-hydroxyquinoline derivatives to stimulate the proliferation of these cells suggests a potential therapeutic application in enhancing tissue regeneration.

Table 3: Cellular Responses to 8-Hydroxyquinoline Analogues

| Compound Class | Cell Type | Cellular Response | Reference |

|---|

Emerging Research and Potential Advanced Applications

Development as Luminescent Materials and Organic Light-Emitting Diodes (OLEDs) Precursors

The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold and its derivatives are foundational in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). walisongo.ac.idresearchgate.net These compounds are recognized as reliable electron-transporting and light-emitting materials due to their high thermal stability, excellent fluorescence yields, and strong electron-transporting capabilities. researchgate.net The coordination of 8-HQ derivatives with metal ions, such as aluminum (Alq3), is a well-established strategy for creating highly efficient and stable emissive layers in OLEDs. researchgate.net

The potential of 2-(8-Hydroxyquinolin-2-yl)ethyl benzoate (B1203000) as a precursor for such materials stems from the intrinsic properties of the 8-HQ nucleus. The photophysical properties of 8-HQ derivatives can be finely tuned by modifying the substituents on the quinoline (B57606) ring. researchgate.net The ethyl benzoate group in 2-(8-Hydroxyquinolin-2-yl)ethyl benzoate can influence the molecule's solubility, film-forming properties, and electronic characteristics, which are critical parameters for fabricating OLED devices. Research into related 8-HQ derivatives has demonstrated that the introduction of different functional groups can alter the emission color and quantum efficiency of the resulting metal complexes. researchgate.net Therefore, this compound represents a promising building block for synthesizing novel metal complexes with tailored luminescent properties for next-generation displays and solid-state lighting.

| Property | Significance in OLEDs | Reference |

| High Fluorescence Yield | Leads to brighter and more efficient light emission. | researchgate.net |

| Thermal Stability | Ensures longer device lifetime and stable performance. | researchgate.net |

| Electron-Transport Capability | Facilitates efficient charge injection and recombination, crucial for electroluminescence. | researchgate.net |

| Tunable Photophysical Properties | Allows for the creation of materials that emit different colors of light. | researchgate.net |

Application in Nanomaterials and Supramolecular Assemblies (e.g., Micelles for Al3+ complexation)

The ability of the 8-hydroxyquinoline moiety to act as a chelating agent for various metal ions is a key feature driving its use in nanomaterials and supramolecular chemistry. mdpi.com The formation of stable complexes with metal ions can be harnessed to construct well-defined nanoscale architectures and functional supramolecular assemblies.

Specifically, derivatives of 8-HQ are extensively studied for the selective detection of aluminum ions (Al³⁺). researchgate.netejournal.by This capability can be integrated into supramolecular systems like micelles. Micelles are self-assembled colloidal particles with a hydrophobic core and a hydrophilic shell, formed in aqueous solutions. By designing 8-HQ derivatives with appropriate hydrophobic and hydrophilic segments, they can be incorporated into these micellar structures. Such functionalized micelles can serve as nanocarriers or nanoreactors.

In the context of this compound, the benzoate group could be modified to tune its amphiphilicity, facilitating its incorporation into micellar assemblies. Once embedded within the micelle, the 8-HQ unit would be available to complex with Al³⁺ ions present in the surrounding medium. This complexation event within the confined environment of the micelle can lead to significant changes in the system's photophysical properties, such as a "turn-on" fluorescence response, forming the basis for highly sensitive detection platforms. ejournal.by

Advanced Sensor Development Based on Chelation or Photophysical Changes

The development of advanced chemical sensors is a rapidly growing area of research, and 8-hydroxyquinoline derivatives are at the forefront of designing fluorescent chemosensors. walisongo.ac.idresearchgate.net These sensors operate through various mechanisms, including photoinduced electron transfer (PET), chelation-enhanced fluorescence (CHEF), and excited-state intramolecular proton transfer (ESIPT). researchgate.netresearchgate.netacs.org

The 8-HQ moiety in this compound provides the necessary framework for selective metal ion binding. The chelation of a metal ion, such as Al³⁺, with the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group can rigidify the molecular structure and inhibit non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity (CHEF effect). researchgate.net This "turn-on" fluorescent response allows for the highly sensitive and selective detection of the target ion. researchgate.netejournal.by

The versatility of this system allows for the creation of practical sensing devices. For instance, sensors based on 8-HQ derivatives have been incorporated onto test strips for the convenient and rapid detection of Al³⁺ in water samples. researchgate.netejournal.by Furthermore, the distinct responses to different chemical inputs (e.g., the presence of Al³⁺ and a quenching agent like EDTA) have been used to design molecular logic gates, demonstrating the potential for creating sophisticated molecular information processing systems. researchgate.net The specific structure of this compound, with its potential for further functionalization, makes it an attractive candidate for developing the next generation of advanced chemical sensors for environmental monitoring and biological applications.

| Sensing Mechanism | Description | Application Example | Reference |

| Chelation-Enhanced Fluorescence (CHEF) | Metal ion binding enhances fluorescence intensity by increasing molecular rigidity. | "Turn-on" sensor for Al³⁺ | researchgate.net |

| Photoinduced Electron Transfer (PET) | Ion binding disrupts electron transfer that quenches fluorescence, thus "turning on" the signal. | Selective ion detection | researchgate.net |

| Excited-State Intramolecular Proton Transfer (ESIPT) | Ion binding can inhibit or alter the ESIPT process, leading to a change in fluorescence. | Detection of Zn²⁺ and water content | researchgate.netacs.org |

Q & A

Q. Methodological Answer :

- Light Sensitivity : Store in amber vials at –20°C to prevent photooxidation of the quinoline moiety.

- Moisture Control : Use desiccants (silica gel) to avoid ester hydrolysis. Confirm stability via periodic HPLC (C18 column, acetonitrile/water gradient) .

- Degradation Signs : Monitor for loss of fluorescence (indicative of quinoline ring oxidation) or new IR peaks at ~1700 cm⁻¹ (free carboxylic acid).

Advanced: How does the compound’s structure influence its performance in catalytic or supramolecular systems?

Q. Methodological Answer :

- Catalysis : The hydroxyquinoline group can act as a ligand for transition metals (e.g., Pd, Cu) in cross-coupling reactions. Compare catalytic efficiency with/without the benzoate group using Suzuki-Miyaura reactions (monitor yields via GC-MS) .

- Supramolecular Assembly : Study self-assembly in polar solvents (DMSO/water). Use TEM and SAXS to observe nanostructures. The ethyl benzoate may introduce steric hindrance, reducing aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.